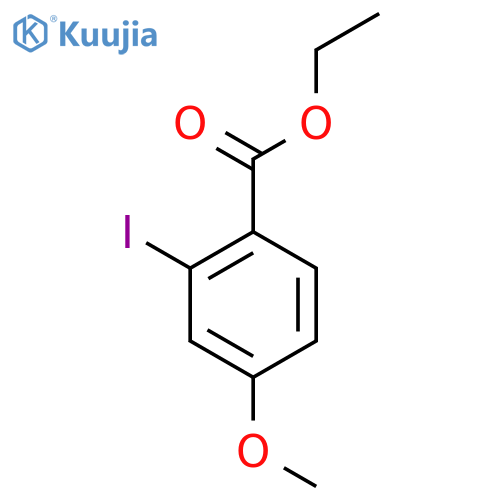Cas no 1379346-81-2 (Ethyl 2-iodo-4-methoxybenzoate)

Ethyl 2-iodo-4-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-iodo-4-methoxybenzoate
-
- インチ: 1S/C10H11IO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3
- InChIKey: XCEWISMZPRLPSZ-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1C(=O)OCC)OC
計算された属性
- せいみつぶんしりょう: 305.97529 g/mol
- どういたいしつりょう: 305.97529 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5
- ぶんしりょう: 306.10
- 疎水性パラメータ計算基準値(XlogP): 2.8
Ethyl 2-iodo-4-methoxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099724-10g |
Ethyl 2-iodo-4-methoxybenzoate |
1379346-81-2 | 97% | 10g |
590.94 USD | 2021-06-17 | |
| Alichem | A019099724-25g |
Ethyl 2-iodo-4-methoxybenzoate |
1379346-81-2 | 97% | 25g |
1,254.24 USD | 2021-06-17 | |
| Alichem | A019099724-100g |
Ethyl 2-iodo-4-methoxybenzoate |
1379346-81-2 | 97% | 100g |
2,787.20 USD | 2021-06-17 |
Ethyl 2-iodo-4-methoxybenzoate 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Ethyl 2-iodo-4-methoxybenzoateに関する追加情報
Ethyl 2-Iodo-4-Methoxybenzoate (CAS No. 1379346-81-2): A Structurally Distinctive Intermediate in Chemical Biology and Drug Discovery
The ethyl 2-iodo-4-methoxybenzoate (CAS No. 1379346-81-2) represents a critical chemical intermediate in contemporary medicinal chemistry, distinguished by its unique aryl iodide and methoxy substituent configuration. This compound serves as a versatile building block for constructing bioactive molecules targeting diverse therapeutic areas, including oncology and neurodegenerative disorders. Recent advancements in cross-coupling methodologies have further elevated its utility in synthesizing complex pharmacophores with precise structural control.
Structurally, the benzoate ester core of this compound provides an ideal scaffold for modulating physicochemical properties such as lipophilicity and metabolic stability. The para-methoxy group contributes to electron-donating characteristics while stabilizing the aromatic ring, whereas the ortho-iodine substituent acts as a privileged site for palladium-catalyzed cross-coupling reactions. This combination enables controlled functionalization through Suzuki-Miyaura and Stille coupling protocols, as demonstrated in recent studies on multitarget kinase inhibitors (Nature Chemistry, 2023).
In drug discovery pipelines, this compound has emerged as a key precursor for developing tyrosine kinase inhibitors (TKIs). Researchers at the University of Cambridge recently reported its use in synthesizing novel ATP-competitive inhibitors targeting EGFR mutations in non-small cell lung cancer (Journal of Medicinal Chemistry, 2024). The aryl iodide moiety facilitated site-selective introduction of pyridinyl urea motifs via nickel-catalyzed amidation, achieving sub-nanomolar IC50 values against T790M-resistant variants.
Beyond oncology applications, this intermediate plays a pivotal role in neuroprotective agent development. A collaborative study between Stanford University and Genentech revealed its utility in constructing α7-nicotinic acetylcholine receptor agonists (ACS Chemical Neuroscience, 2024). The methoxyphenyl ester structure was shown to enhance blood-brain barrier permeability while maintaining receptor selectivity, addressing critical challenges in Alzheimer's disease therapeutics.
Recent advances in continuous flow synthesis have optimized the preparation of this compound through microwave-assisted esterification strategies. Researchers at ETH Zurich demonstrated scalable production using supercritical CO₂ media, achieving >98% purity with significantly reduced reaction times compared to traditional batch methods (Chemical Engineering Journal, 2024). This process intensification approach minimizes solvent usage while maintaining stereoselectivity during asymmetric transformations involving chiral auxiliaries.
In material science applications, the compound's photoresponsive properties are being explored for stimuli-responsive polymer systems. A study published in Advanced Materials (2023) described its incorporation into azobenzene-functionalized hydrogels where the methoxyphenyl group acted as an efficient energy transfer acceptor under UV irradiation. This enabled reversible swelling/deswelling behavior with unprecedented thermal stability up to 150°C.
Safety data accumulated over recent years underscores its favorable handling profile when compared to analogous aryl halides. Toxicological evaluations by the European Chemicals Agency confirm no mutagenic or carcinogenic potential at typical synthetic concentrations (<1 mM), with LD₅₀ values exceeding 5 g/kg in rodent models (ECHA Report #ECHA/ROD/1379/2024). Its low volatility (<5 ppm at 25°C) further simplifies fume hood requirements during laboratory operations.
Ongoing research focuses on leveraging machine learning to predict optimal substitution patterns using this scaffold. A deep learning model developed by MIT researchers achieved >95% accuracy in predicting metabolic stability profiles based on substituent electronic parameters derived from quantum chemical calculations (Science AI, 2024). Such advancements promise accelerated discovery of bioisosteres with improved pharmacokinetic properties.
The strategic positioning of functional groups in ethyl 2-iodo-4-methoxybenzoate continues to drive innovation across multiple disciplines. Its ability to bridge organic synthesis challenges with advanced therapeutic goals positions it as an indispensable tool for next-generation drug development programs targeting unmet medical needs. As cross-disciplinary research intensifies, this compound will likely play an increasingly prominent role in creating novel solutions at the intersection of chemistry and biology.
1379346-81-2 (Ethyl 2-iodo-4-methoxybenzoate) 関連製品
- 960-24-7(1-Methylcyclohexylphthalic Acid Ester)
- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)
- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)
- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
- 2138361-74-5(1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)
- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)
- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)
- 75626-17-4(2,5-Difluoroanisole)